Decyl acrylate

Description

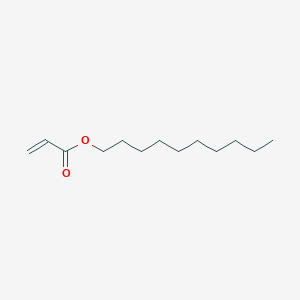

Structure

3D Structure

Properties

IUPAC Name |

decyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h4H,2-3,5-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLDHHJLVGRRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29500-86-5 | |

| Record name | Poly(decyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29500-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044873 | |

| Record name | Decyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decyl acrylate is a liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, Liquid; [ICSC], LIQUID. | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (est.) (USCG, 1999), 158 °C @ 50 MM HG | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

260 °F (USCG, 1999), 227 °C, 227 °C (OPEN CUP), 227 °C o.c. | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SLIGHTLY SOL IN WATER, Solubility in water: poor | |

| Record name | DECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8781 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8781 at 20 °C/4 °C, Relative density (water = 1): 0.88 | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2156-96-9 | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTY47V4RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 32 °F (USCG, 1999), not available | |

| Record name | N-DECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-DECYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Decyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of decyl acrylate. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this versatile monomer. This guide includes a summary of its quantitative properties, detailed experimental protocols, and visualizations of key processes.

Core Chemical and Physical Properties

This compound, with the IUPAC name decyl prop-2-enoate, is an ester of acrylic acid and decanol. It is a colorless liquid that is less dense than water and has poor solubility in water.[1] It is recognized by the CAS Number 2156-96-9.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |

| Molecular Weight | 212.33 g/mol | [3] |

| Density | 0.8781 g/cm³ at 20 °C | [3] |

| Boiling Point | 158 °C at 50 mmHg | [3] |

| 245 °C at 760 mmHg (estimated) | [3] | |

| Melting Point | < 0 °C | [1] |

| Flash Point | 129 °C | [1] |

| Refractive Index | 1.446 at 20 °C | [3] |

| Solubility in Water | Poor/Very Slightly Soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Esterification

This compound is commonly synthesized through the Fischer-Speier esterification of acrylic acid with decanol, using an acid catalyst.

Materials:

-

Acrylic acid

-

Decanol

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent, for azeotropic removal of water)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add decanol, acrylic acid (in slight molar excess), a catalytic amount of p-toluenesulfonic acid, and a small quantity of hydroquinone.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

Once the reaction is complete, cool the mixture to room temperature.

Purification of this compound

The crude this compound must be purified to remove unreacted starting materials, the catalyst, and byproducts.

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution to neutralize the acidic catalyst and any unreacted acrylic acid.

-

Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining aqueous-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final, pure product.[4]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and confirm its molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed information about the molecular structure of the compound, confirming the presence of the decyl and acrylate moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in this compound, such as the ester carbonyl group (C=O) and the vinyl group (C=C).[3]

Visualizations

The following diagrams illustrate key processes related to this compound.

References

- 1. sfdchem.com [sfdchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Decyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthesis methods for decyl acrylate, a versatile monomer with applications in various fields, including polymer chemistry and drug development. This document outlines the core synthesis pathways, detailed experimental protocols, comparative data on reaction efficiencies, and characterization methods.

Introduction

This compound (C13H24O2) is an acrylic acid ester recognized for its role in polymer synthesis. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers, making it a valuable component in the production of adhesives, coatings, and specialty copolymers. This guide focuses on the two predominant methods for its synthesis: direct esterification and transesterification.

Core Synthesis Methods

The synthesis of this compound is primarily achieved through two chemical reactions:

-

Direct Esterification: This is a direct reaction between acrylic acid and decyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the product side, the water formed is continuously removed.

-

Transesterification: This method involves the reaction of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with decyl alcohol. The reaction is catalyzed by an acid or a base and results in the formation of this compound and a lower-boiling alcohol (methanol or ethanol), which is removed to shift the equilibrium.

Comparative Data of Synthesis Methods

The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of this compound production. The following tables summarize quantitative data from various experimental protocols.

Table 1: Direct Esterification of Acrylic Acid with Decyl Alcohol

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| p-Toluenesulfonic acid | 1.2:1 | 120 | 8 | >95 | High | |

| Sulfonic acid resin | 1:1.2 | 80-130 | 4-6 | High | >97 | [1] |

| Zinc Perchlorate | 1:1.2 | 170 | 4 | 99 | High | [2] |

| Sulfuric Acid | Excess Alcohol | Reflux (7-8h) | 7-8 | 85-99 | Not Specified | [3] |

Table 2: Transesterification for this compound Synthesis

| Starting Acrylate | Catalyst | Molar Ratio (Acrylate:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl Acrylate | p-Toluenesulfonic acid | 2:1 | Boiling | 6-10 | 78-94 | [3] |

| Methyl Methacrylate* | Lithium Hydroxide | Not Specified | 115-120 | 4 | 100 (for isodecanol) | [4] |

| Methyl Acrylate | Zirconium compounds | Not Specified | Not Specified | Not Specified | ~97 | [5] |

*Note: Data for methyl methacrylate with isodecanol is included as a close reference for long-chain acrylate synthesis via transesterification.

Detailed Experimental Protocols

Direct Esterification of Decyl Alcohol and Acrylic Acid

This protocol is based on a typical laboratory-scale synthesis using an acid catalyst.

Materials:

-

Decyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)[1]

-

Sodium hydroxide solution (0.5 N)

-

Anhydrous sodium sulfate

-

Toluene (optional, as an azeotropic agent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine decyl alcohol and acrylic acid (a slight excess of acrylic acid, e.g., 1.2 molar equivalents, is often used).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants) and a small amount of hydroquinone to inhibit polymerization.

-

If using an azeotropic agent, add toluene to the flask.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a 0.5 N sodium hydroxide solution to remove the acidic catalyst and any unreacted acrylic acid. Repeat the washing until the aqueous layer is neutral.

-

Wash the organic layer with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[6]

Transesterification of Methyl Acrylate with Decyl Alcohol

This protocol describes a common procedure for synthesizing this compound via transesterification.

Materials:

-

Methyl acrylate

-

Decyl alcohol

-

p-Toluenesulfonic acid (catalyst)[3]

-

Hydroquinone (inhibitor)[3]

-

Sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

Charge the round-bottom flask with methyl acrylate (typically in excess), decyl alcohol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor such as hydroquinone.[3]

-

Heat the mixture to reflux. The lower-boiling methanol will distill off, driving the reaction forward.

-

Continue the distillation until all the methanol has been removed, which can be monitored by the temperature at the head of the distillation column.

-

After the reaction is complete, cool the mixture.

-

Neutralize the catalyst by washing the mixture with a sodium carbonate solution.

-

Wash with water to remove any remaining salts.

-

Dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting this compound by vacuum distillation.

Visualization of Synthesis Pathways and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations and general workflow involved in the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 5. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]

- 6. Purification [chem.rochester.edu]

Decyl Acrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Decyl acrylate , with the IUPAC name decyl prop-2-enoate , is an acrylic acid ester that serves as a versatile monomer in the synthesis of a wide range of polymers. Its unique chemical structure, featuring a ten-carbon alkyl chain, imparts valuable properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. These characteristics make it a valuable component in various industrial and research applications, including coatings, adhesives, and notably, in the formulation of advanced drug delivery systems. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and polymerization protocols, and its applications in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic ester-like odor. It is readily soluble in many organic solvents but has limited solubility in water. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2156-96-9 | |

| IUPAC Name | decyl prop-2-enoate | |

| Molecular Formula | C₁₃H₂₄O₂ | |

| Molecular Weight | 212.33 g/mol | [1] |

| Boiling Point | 158 °C at 50 mmHg | |

| Density | 0.878 g/cm³ at 20 °C | |

| Flash Point | 108 °C | [2] |

| Solubility in Water | Insoluble | [1] |

Synthesis and Polymerization

This compound is typically synthesized through the esterification of acrylic acid with decanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is carried out under conditions that facilitate the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the laboratory-scale synthesis of this compound is as follows:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to collect the water produced during the reaction.

-

Reagents: Acrylic acid and decanol are added to the flask, typically in a slight molar excess of the alcohol. Toluene is often used as a solvent to facilitate azeotropic removal of water. A catalytic amount of concentrated sulfuric acid is then carefully added. An inhibitor, such as hydroquinone, is also added to prevent the premature polymerization of the acrylic acid and the resulting this compound.

-

Reaction: The mixture is heated to reflux. The water-toluene azeotrope condenses and is collected in the Dean-Stark trap, with the toluene being returned to the reaction flask. The progress of the reaction can be monitored by the amount of water collected.

-

Purification: Upon completion of the reaction, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid. The organic layer is then washed with brine and dried over an anhydrous salt like magnesium sulfate. The final product is purified by vacuum distillation to remove the solvent and any high-boiling impurities.

Polymerization of this compound

This compound can be polymerized through various methods, including free-radical polymerization, to produce homopolymers or copolymers with other monomers. The choice of polymerization technique and comonomers allows for the tailoring of the final polymer's properties for specific applications.

Experimental Protocol: Copolymerization of this compound and Styrene

The following protocol describes the free-radical copolymerization of this compound (DA) with styrene:

-

Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas, such as nitrogen.

-

Reagents: A desired mass of this compound and a free-radical initiator, such as benzoyl peroxide (BZP), are placed in the flask. Toluene is used as the solvent.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80°C) under a nitrogen atmosphere. A desired mass of styrene is then added dropwise over a period of time (e.g., 2 hours). The reaction is allowed to proceed for several hours (e.g., 6 hours) to achieve a high conversion of the monomers.

-

Termination and Purification: The polymerization is terminated by pouring the reaction mixture into a non-solvent, such as methanol, with vigorous stirring. This causes the polymer to precipitate. The precipitated polymer is then collected and further purified by redissolving it in a suitable solvent (e.g., hexane) and reprecipitating it in methanol. The purified polymer is finally dried under vacuum.

Applications in Drug Development

The hydrophobicity and flexibility imparted by the decyl chain make this compound a valuable monomer for the synthesis of polymers used in drug delivery systems. These polymers are often biocompatible and can be designed to control the release of therapeutic agents.[3][4]

Transdermal Drug Delivery

Acrylate-based pressure-sensitive adhesives (PSAs) are widely used in transdermal drug delivery (TDD) patches. Copolymers containing this compound can be tailored to have the desired adhesion properties and drug solubility characteristics. The hydrophobic nature of the decyl group can enhance the permeation of certain drugs through the skin. The flexibility of the polymer ensures that the patch adheres well to the skin and is comfortable for the patient. While specific formulations are proprietary, the general principle involves creating a polymer matrix that can house the drug and release it at a controlled rate upon application to the skin.[1]

Nanoparticle-Based Drug Delivery

Polymers and copolymers of this compound can be used to formulate nanoparticles for drug encapsulation. These nanoparticles can protect the encapsulated drug from degradation and control its release profile. The hydrophobic core of these nanoparticles, formed by the this compound segments, is suitable for encapsulating hydrophobic drugs. The surface of the nanoparticles can be modified with hydrophilic polymers, such as polyethylene glycol (PEG), to improve their stability in biological fluids and to prolong their circulation time.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in a drug delivery system.

Caption: Workflow for this compound Synthesis and Application.

Safety and Handling

This compound is considered to be a skin and eye irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key monomer in the development of specialized polymers with applications in a variety of fields, including the pharmaceutical industry. Its unique properties allow for the creation of materials with tailored characteristics for specific drug delivery challenges. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and utilizing this compound-based polymers in their work. As with any chemical, proper safety precautions must be observed during its handling and use. The continued exploration of polymers derived from this compound holds promise for the development of innovative and effective drug delivery systems.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]

- 4. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]

Spectroscopic Analysis of Decyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for decyl acrylate, an important monomer in polymer chemistry and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and use of this compound.

Spectroscopic Data Summary

The structural formula of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| a (CH₂=) | ~6.40 | Doublet of doublets | 1H |

| b (=CH-) | ~6.12 | Doublet of doublets | 1H |

| a' (CH₂=) | ~5.82 | Doublet of doublets | 1H |

| e (-O-CH₂-) | ~4.06 | Triplet | 2H |

| f (-CH₂-) | ~1.65 | Quintet | 2H |

| g-m (-(CH₂)₇-) | ~1.26 | Multiplet | 14H |

| n (-CH₃) | ~0.88 | Triplet | 3H |

Note: Data is compiled from typical values for acrylate esters and available data on related compounds. A broad singlet centered at 4.06 ppm has been reported for the –OCH₂ group proton in a copolymer of this compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| c (C=O) | ~166.0 |

| b (=CH-) | ~130.5 |

| a (CH₂=) | ~128.5 |

| d (-O-CH₂-) | ~64.5 |

| e (-CH₂-) | ~31.9 |

| f-m (-(CH₂)₇-) | ~29.5, 29.3, 28.6, 25.9, 22.7 |

| n (-CH₃) | ~14.1 |

Note: Data is based on typical values for long-chain acrylates and available spectral database information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925 and ~2855 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1732 | C=O stretching | Ester carbonyl |

| ~1635 | C=C stretching | Alkene |

| ~1465 | C-H bending | Aliphatic CH₂ |

| ~1175 | C-O stretching | Ester |

| ~810 | =C-H bending | Alkene |

Note: An absorption at 1732 cm⁻¹ due to ester carbonyl stretching vibration has been reported for poly(this compound).[1] Peaks at 1175 cm⁻¹ can be explained by the C-O (ester bond) stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular ion) |

| 157 | [M - C₄H₅O]⁺ |

| 141 | [M - C₅H₇O₂]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ (base peak) |

Note: Fragmentation patterns are predicted based on typical ester fragmentation and available data for similar acrylate esters.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : Perform a Fourier transform on the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS peak as a reference. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat this compound directly onto the ATR crystal. For transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum : Collect a background spectrum of the empty ATR crystal or the clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

-

Sample Spectrum : Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum shows the infrared absorbance or transmittance of the sample.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms). Set the injector temperature to around 250°C and the transfer line temperature to around 280°C. Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation.

-

Mass Spectrometer (MS) : Set the ion source to electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to Commercial Sources of High-Purity Decyl Acrylate for Researchers and Drug Development Professionals

An in-depth guide to sourcing high-purity decyl acrylate, covering commercial supplier specifications, typical impurities, and detailed protocols for purification and analysis.

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This compound, a versatile monomer utilized in the synthesis of polymers for various biomedical applications, is no exception. The presence of impurities can significantly impact the physicochemical properties and biocompatibility of the final polymer products. This technical guide provides a comprehensive overview of commercial sources of high-purity this compound, along with detailed methodologies for its purification and analysis to meet the stringent requirements of research and development.

Commercial Availability and Specifications

High-purity this compound is available from several chemical suppliers, though the definition of "high purity" can vary. Purity levels typically range from 90% to over 98%. It is crucial for researchers to carefully examine the product specifications and, when available, the Certificate of Analysis (CoA) to ensure the grade is suitable for their specific application.

Key parameters to consider when sourcing this compound include:

-

Purity (Assay): Typically determined by gas chromatography (GC), this value represents the percentage of this compound in the product.

-

Inhibitor Content: Acrylates are prone to polymerization, and therefore, commercial preparations contain inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). The type and concentration of the inhibitor are important considerations, as they may need to be removed before use in polymerization reactions.

-

Acidity: Often expressed as a percentage of acrylic acid, this indicates the presence of residual starting material or hydrolysis products.

-

Water Content: The presence of water can interfere with certain polymerization processes.

Below is a summary of typical specifications for commercially available this compound and its isomer, iso-decyl acrylate.

| Parameter | This compound (Typical) | iso-Decyl Acrylate (Typical) |

| Purity (by GC) | >98.0%[1] | min. 97.5%[2] |

| Inhibitor | Stabilized with MEHQ[1] | 175 ± 25 ppm MEHQ[2] |

| Appearance | Colorless to Light yellow clear liquid[1] | clear, colorless liquid[2] |

| Acid Value | Not specified | max. 0.02%[2] |

| Water Content | Not specified | max. 0.2%[2] |

| CAS Number | 2156-96-9 | 1330-61-6 |

Potential Impurities in Commercial this compound

Understanding the potential impurities in commercial this compound is critical for troubleshooting and ensuring the reproducibility of experimental results. Common impurities may include:

-

Residual Reactants: Decanol and acrylic acid from the esterification synthesis.

-

By-products of Synthesis: Ethers formed from the dehydration of decanol, and Michael addition products.

-

Polymerized Material: Oligomers or polymers of this compound formed during synthesis or storage.

-

Other Acrylates: Cross-contamination from the production of other acrylate esters.

-

Water: As mentioned in the specifications.

-

Degradation Products: From exposure to heat, light, or incompatible materials.

Experimental Protocols

For applications requiring purity levels exceeding those of commercially available grades, further purification may be necessary. The following sections provide detailed protocols for the purification and analysis of this compound.

Purification of this compound by Washing and Distillation

This protocol describes a general procedure for removing acidic impurities, water, and the polymerization inhibitor, followed by vacuum distillation to achieve high purity.

Materials:

-

Commercial-grade this compound

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus with a vacuum source and a fractionating column

-

A suitable polymerization inhibitor for distillation (e.g., phenothiazine)

Procedure:

-

Washing:

-

In a separatory funnel, wash the commercial this compound with an equal volume of 5% NaOH solution to remove the acidic inhibitor (MEHQ) and any residual acrylic acid. Shake gently to avoid emulsion formation.

-

Separate the aqueous layer. Repeat the wash two more times.

-

Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.

-

Wash the organic layer with an equal volume of saturated NaCl solution to aid in the removal of residual water. Separate the aqueous layer.

-

-

Drying:

-

Transfer the washed this compound to a clean, dry flask.

-

Add anhydrous MgSO₄ or Na₂SO₄ (approximately 10% of the volume of the acrylate) and stir for at least 30 minutes to remove residual water.

-

Filter the mixture to remove the drying agent.

-

-

Vacuum Distillation:

-

Caution: Acrylates can polymerize vigorously, especially when heated. Ensure a fresh, non-volatile polymerization inhibitor (e.g., a small amount of phenothiazine) is added to the distillation flask. It is also crucial to maintain a gentle stream of air or nitrogen into the liquid during distillation to prevent bumping and to aid in the effectiveness of certain inhibitors.

-

Set up the distillation apparatus for vacuum distillation. A short fractionating column is recommended to improve separation.

-

Heat the flask gently using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for the applied vacuum. The boiling point of this compound is approximately 121 °C at 10 mmHg.

-

Discard the initial and final fractions, which are more likely to contain impurities.

-

-

Storage:

-

Store the purified this compound in a tightly sealed container, preferably in a refrigerator, with a small amount of a suitable polymerization inhibitor. To prevent polymerization, it is essential that the monomer is stored with access to oxygen, as this is required for many common inhibitors to function effectively.

-

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of this compound.

Instrumentation and Parameters (General Example):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of esters, such as a TM-FFAP (30 m x 0.32 mm x 0.5 µm) or equivalent polar phase column, is often used for acrylate analysis.[3]

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).[3]

-

Injector Temperature: 250 °C

-

Detector Temperature: 275-300 °C[3]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.[3]

-

Note: This is an example program and should be optimized for the specific instrument and column used.

-

-

Injection Volume: 1 µL

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone or dichloromethane) before injection.

Data Analysis:

The purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizing Experimental Workflows

To aid in the understanding of the processes described, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for the purification of commercial this compound.

Caption: Workflow for the purity analysis of this compound by gas chromatography.

By carefully selecting commercial sources and, when necessary, implementing appropriate purification and analytical procedures, researchers can ensure a consistent and high-quality supply of this compound for their critical applications in drug development and materials science.

References

Solubility of decyl acrylate in various organic solvents

An In-depth Technical Guide to the Solubility of Decyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a versatile monomer used in the synthesis of polymers for a range of applications, including as pressure-sensitive adhesives, coatings, and drug delivery vehicles, exhibits solubility characteristics crucial to its handling, polymerization, and formulation. This document details its solubility profile, outlines an experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Solubility Profile of this compound

This compound is a clear, colorless liquid that is practically insoluble in water.[1][2][3] Its solubility in organic solvents is governed by the principle of "like dissolves like," where its long, nonpolar decyl chain dictates a high affinity for nonpolar organic solvents.

While precise quantitative solubility data is not widely published, a qualitative assessment based on its chemical structure and available technical literature is presented in Table 1. This information is critical for selecting appropriate solvents for polymerization reactions, purification processes, and the formulation of this compound-based products.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Solubility |

| Alcohols | Methanol | Slightly Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Miscible |

| Methyl Ethyl Ketone (MEK) | Miscible | |

| Esters | Ethyl Acetate | Miscible |

| Butyl Acetate | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Xylene | Miscible | |

| Aliphatic Hydrocarbons | Hexane | Miscible |

| Heptane | Miscible | |

| Chlorinated Solvents | Dichloromethane | Miscible |

| Chloroform | Miscible |

Disclaimer: The data in this table is qualitative and based on general chemical principles and available literature. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent. "Slightly Soluble" indicates that only a small amount will dissolve. It is recommended to perform experimental verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from established guidelines for solubility testing, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Volumetric flasks

-

Syringes and syringe filters (0.22 µm, PTFE)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended micro-droplets of undissolved this compound.

-

-

Analysis:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using an appropriate analytical method (GC-FID or HPLC).

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide on the Health and Safety Hazards of Decyl Acrylate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decyl acrylate is a monomeric ester of acrylic acid and decyl alcohol, utilized in the synthesis of polymers for various industrial applications. While this compound offers valuable chemical properties, its exposure presents a range of health and safety hazards that necessitate careful handling and control measures. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its effects on various biological systems. The primary hazards associated with this compound exposure include skin, eye, and respiratory irritation, as well as the potential for skin sensitization. This document summarizes the available quantitative toxicological data, outlines the methodologies of key experimental studies, and describes the known signaling pathways involved in its toxicity.

Toxicological Profile

The toxicity of acrylates generally decreases with increasing molecular weight. However, this compound, as a reactive monomer, still poses significant health risks upon exposure. The primary routes of occupational exposure are inhalation and dermal contact.

Acute Toxicity

Acute exposure to this compound can lead to immediate health effects.

Oral Toxicity: Based on data for the closely related dothis compound, this compound is expected to have low acute oral toxicity. A study conducted according to OECD Guideline 423 on dothis compound (CAS No. 2156-97-0) in female Wistar rats showed no mortality or treatment-related clinical signs at a limit dose of 2000 mg/kg body weight. This suggests that the oral LD50 for this compound is likely greater than 2000 mg/kg.

Dermal Toxicity: Specific dermal LD50 data for this compound are not readily available in the reviewed literature. However, like other acrylates, it can be absorbed through the skin.

Inhalation Toxicity: Higher concentrations of this compound vapor or aerosol may cause significant respiratory irritation.[1][2][3] Symptoms of acute inhalation exposure can include coughing and sore throat.[2][3] No quantitative LC50 data for this compound were identified in the available literature.

Irritation and Corrosion

This compound is recognized as an irritant to the skin, eyes, and respiratory system.[2][3]

Skin Irritation: this compound is classified as a skin irritant.[1] Direct contact can cause redness and pain.[2][3] A study on a similar acrylate, dothis compound, conducted according to OECD Guideline 404 in New Zealand White rabbits, resulted in a mean irritation score of 0.00 for erythema and edema over a 72-hour observation period, indicating no irritation under the specific test conditions.[4][5] However, other sources consistently label this compound as a skin irritant, suggesting that the potential for irritation exists and may be dependent on the specific conditions of exposure.

Eye Irritation: this compound is classified as causing serious eye irritation.[1] Contact with the eyes can lead to redness and pain.[2][3] In a study on rabbits, mixed isomers of acrylic acid decyl ester were rated 1 on a scale of 1 to 10 for eye injury observed after 24 hours, where 10 represents the most severe injury.[2]

Sensitization

Skin Sensitization: this compound is a known skin sensitizer, meaning it can elicit an allergic contact dermatitis upon repeated exposure.[2] While no specific EC3 value (the effective concentration needed to produce a three-fold increase in lymphocyte proliferation in a Local Lymph Node Assay) for this compound was found, acrylates as a class are well-documented sensitizers.

Repeated Dose Toxicity

No specific studies on the repeated dose toxicity of this compound were identified. However, for the related isothis compound, a 28-day oral repeated dose toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg bw/day.[6]

Genotoxicity

The genotoxicity of acrylates has been studied for various analogues. In general, lower alkyl acrylates are not considered to be genotoxic in vivo.

In Vitro Studies: No specific in vitro genotoxicity data for this compound were found.

In Vivo Studies: No specific in vivo genotoxicity data for this compound were found.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. Studies on other lower acrylates have generally not shown evidence of carcinogenicity, with some exceptions at high, irritating doses that are considered secondary to chronic tissue damage and not relevant to humans under normal exposure conditions.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for this compound were identified. A study on isobornyl acrylate, another acrylate ester, established a NOAEL for reproductive/developmental toxicity of 100 mg/kg/day in rats.[7]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound and its close structural analogs.

| Endpoint | Test Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg bw (for Dothis compound) |

| Endpoint | Test Species | Observation Period | Result | Reference |

| Skin Irritation | Rabbit | 72 hours | Mean score of 0.00 (for Dothis compound) | [4][5] |

| Eye Irritation | Rabbit | 24 hours | Score of 1 (on a scale of 1-10) | [2] |

| Endpoint | Test Species | Value | Reference |

| Skin Sensitization | Not specified | Known sensitizer | [2] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to assessing the hazards of this compound, based on standard OECD guidelines.

Acute Oral Toxicity (OECD 423)

-

Test Principle: The acute toxic class method involves a stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality is observed and used to determine the next dose level.[8]

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

Dermal Irritation (OECD 404)

-

Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[4][5][10][11]

-

Test Animals: Albino rabbits are the preferred species.[4][5][12]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.[4][5]

-

0.5 mL (for liquids) of the test substance is applied to the skin under a semi-occlusive dressing for 4 hours.[4][5]

-

The dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4][5][10]

-

Observations can be extended up to 14 days to assess the reversibility of the effects.[10][11]

-

Irritation is scored based on a standardized grading system.[10]

-

Eye Irritation (OECD 405)

-

Test Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.[1][13][14]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[13][15]

-

The other eye remains untreated and serves as a control.[13][15]

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[1][13]

-

Observations may continue for up to 21 days to evaluate the reversibility of any damage.[16]

-

Ocular lesions are scored according to a standardized grading system.

-

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

-

Test Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of application of a potential sensitizer. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control (a Stimulation Index ≥ 3).[9][15][17][18][19][20]

-

Test Animals: Mice (CBA/Ca or CBA/J strains) are used.[21]

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears for three consecutive days.[21]

-

On day 6, a radiolabeled marker (e.g., 3H-methyl thymidine) is injected intravenously to measure cell proliferation.[21]

-

The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

-

The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[18][20]

-

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Test Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[7][11][22][23][24][25][26][27] A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium.[7][26]

-

Procedure:

Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.[12][16][18][28][29][30][31]

-

Test Animals: Rodents, typically mice or rats, are used.[28][29][31]

-

Procedure:

-

Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.[28][29][30]

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.[18][28][29]

-

The cells are prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes.[18][28]

-

The frequency of micronucleated cells is determined by microscopic analysis.[18][28]

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of acrylates, particularly their skin sensitizing properties, is linked to their chemical reactivity as Michael acceptors. This allows them to form covalent bonds with nucleophilic amino acid residues in proteins.

Skin Sensitization

The initiation of an allergic contact dermatitis response involves the activation of several cellular signaling pathways.

The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Electrophilic sensitizers like acrylates can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. This pathway is considered a key event in the initiation of skin sensitization.

Skin Irritation

Inflammatory responses in the skin following irritation are often mediated by the NF-κB signaling pathway. While direct evidence for this compound is lacking, chemical irritants can induce the production of reactive oxygen species (ROS), which can activate the IKK complex. This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Occupational Exposure and Safety

Given the hazardous properties of this compound, strict control measures are necessary to minimize occupational exposure.

Occupational Exposure Limits

No specific Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound have been established.[20] In the absence of specific limits, exposure should be kept as low as reasonably practicable.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear protective gloves.

-